molecular formula C16H34N2S B14518601 N-Heptyl-N'-(2,4,4-trimethylpentan-2-yl)thiourea CAS No. 62552-13-0

N-Heptyl-N'-(2,4,4-trimethylpentan-2-yl)thiourea

Cat. No.: B14518601
CAS No.: 62552-13-0
M. Wt: 286.5 g/mol
InChI Key: PVMBEKCFVREEIL-UHFFFAOYSA-N
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Description

N-Heptyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Heptyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea typically involves the reaction of heptylamine with 2,4,4-trimethylpentan-2-isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea compound.

Industrial Production Methods: Industrial production of N-Heptyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.

Types of Reactions:

    Oxidation: N-Heptyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where one of the organic groups attached to the nitrogen atom is replaced by another group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted thioureas.

Scientific Research Applications

N-Heptyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-Heptyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-Phenyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea
  • N-Heptyl-N’-(2,4,4-trimethylpentan-2-yl)urea
  • N-Heptyl-N’-(2,4,4-trimethylpentan-2-yl)guanidine

Uniqueness: N-Heptyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

62552-13-0

Molecular Formula

C16H34N2S

Molecular Weight

286.5 g/mol

IUPAC Name

1-heptyl-3-(2,4,4-trimethylpentan-2-yl)thiourea

InChI

InChI=1S/C16H34N2S/c1-7-8-9-10-11-12-17-14(19)18-16(5,6)13-15(2,3)4/h7-13H2,1-6H3,(H2,17,18,19)

InChI Key

PVMBEKCFVREEIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=S)NC(C)(C)CC(C)(C)C

Origin of Product

United States

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